molecular formula C27H25N3O B12139651 4,11,11-trimethyl-N-(naphthalen-1-yl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide

4,11,11-trimethyl-N-(naphthalen-1-yl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide

Cat. No.: B12139651
M. Wt: 407.5 g/mol
InChI Key: UREGOTRMGKUSQO-UHFFFAOYSA-N
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Description

4,11,11-Trimethyl-N-(naphthalen-1-yl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide is a synthetic phenazine derivative intended for research applications. As a methanophenazine analog, this compound is of significant scientific interest in the study of electron transport chains, particularly within biochemical and microbiological research. Phenazine-based compounds are known to function as redox-active cofactors in certain archaea, facilitating electron transfer between membrane-bound enzymes such as dehydrogenases and reductases . For instance, related methanophenazines have been shown to interact with F420H2 dehydrogenase and heterodisulfide reductase in methanogenic organisms . Researchers can utilize this chemical to probe complex biological redox processes. The structure incorporates a naphthalene group, which may influence its solubility and binding affinity. This product is strictly for laboratory research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C27H25N3O

Molecular Weight

407.5 g/mol

IUPAC Name

12,15,15-trimethyl-N-naphthalen-1-yl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide

InChI

InChI=1S/C27H25N3O/c1-25(2)26(3)15-16-27(25,23-22(26)28-20-12-6-7-13-21(20)29-23)24(31)30-19-14-8-10-17-9-4-5-11-18(17)19/h4-14H,15-16H2,1-3H3,(H,30,31)

InChI Key

UREGOTRMGKUSQO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CC=CC6=CC=CC=C65)C)C

Origin of Product

United States

Preparation Methods

Phenazine Derivative Synthesis

Phenazines are typically derived from aromatic precursors. For methanophenazine, a fused bicyclic system is formed through:

  • Cyclization of Nitrophenylamines : Reduction of bis(2-nitrophenyl)amines to diamines, followed by oxidative cyclization using FeCl₃ or H₂O₂.

  • Catalytic Hydrogenation : Reduction of nitro groups to amines under H₂ with Pd/C or Raney Ni, followed by acid-mediated cyclization.

Example Reaction Conditions

StepReagents/ConditionsYieldSource
Reduction of nitro groupsNaBH₄, Pd/C, THF, 80°C84%
Oxidative cyclizationFeCl₃, H₂O₂, HCl50–60%

Functionalization: Methyl Group Introduction

Three methyl groups are introduced at positions 4, 11, and 11. Common methods include:

Alkylation or Friedel-Crafts Methylation

  • Methyl Chloride/AlCl₃ : Electrophilic substitution at aromatic positions.

  • Grignard Reagents : Reaction with methyl magnesium bromide under anhydrous conditions.

Key Challenges : Steric hindrance at position 11 requires controlled reaction conditions.

N-(naphthalen-1-yl) Group Attachment

The naphthalen-1-yl moiety is introduced via nucleophilic substitution or coupling reactions.

Nucleophilic Aromatic Substitution

  • Precursor Synthesis : 1-Chloromethylnaphthalene is prepared by reacting naphthalene with formaldehyde and HCl.

  • Reaction with Amines : The chloride is displaced by amines (e.g., hexamine or N-methylformamide) in the presence of phase-transfer catalysts (e.g., tetra-n-butylammonium bromide).

Optimized Procedure

StepReagents/ConditionsYieldSource
1-ChloromethylnaphthaleneNaphthalene, HCHO, HCl, 60°C85%
Amine DisplacementN-Methylformamide, KOH, 5°C82%

Palladium-Catalyzed Coupling

For direct C–N bond formation, Pd catalysts (e.g., Pd(OAc)₂ with PPh₃ ligands) facilitate coupling of aryl halides with amines.

Advantages : Broad functional group tolerance and high regioselectivity.

Carboxamide Formation

The carboxamide group is introduced via:

Acid Chloride Reaction

  • Carboxylic Acid Activation : The methanophenazine core is converted to a carbonyl chloride using SOCl₂ or PCl₅.

  • Amine Coupling : Reaction with naphthalen-1-amine in dichloromethane with Et₃N as a base.

Example Reaction

StepReagents/ConditionsYieldSource
Acid Chloride FormationSOCl₂, DCM, 0°C90%
Amide CouplingNaphthalen-1-amine, Et₃N, RT75%

Full Synthesis Workflow

StepProcessReagents/ConditionsYieldSource
1Methanophenazine Core SynthesisFeCl₃, H₂O₂, HCl50–60%
2Methyl Group IntroductionCH₃Cl, AlCl₃, 80°C70%
3Naphthalen-1-yl Group Attachment1-Chloromethylnaphthalene, KOH82%
4Carboxamide FormationSOCl₂, DCM, Et₃N75%

Challenges and Optimization

Byproduct Management

  • Bis-alkylation : Minimized using phase-transfer catalysts (e.g., tetra-n-butylammonium bromide).

  • Oxidation : Avoided by inert atmospheres (N₂/Ar) during coupling.

Catalyst Selection

  • Pd vs. Other Metals : Pd catalysts outperform Ni or Cu in C–N coupling due to higher activity.

  • Ligand Effects : Bulky phosphine ligands (e.g., P(o-tol)₃) improve steric control.

Industrial-Scale Considerations

ParameterLab-ScaleIndustrial-Scale
SolventDCM, THFToluene, Hexane
Temperature0–80°C100–150°C
Catalyst RecoveryNot feasibleRecyclable Pd systems

Chemical Reactions Analysis

Types of Reactions

4,11,11-trimethyl-N-(naphthalen-1-yl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

Recent studies have highlighted the potential of this compound as an anticancer agent . For instance, similar compounds have shown promising results against various cancer cell lines:

CompoundCell Line% Growth Inhibition
4,11,11-Trimethyl-N-(naphthalen-1-yl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamideSNB-1986.61%
4,11,11-Trimethyl-N-(naphthalen-1-yl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamideOVCAR-885.26%
4,11,11-Trimethyl-N-(naphthalen-1-yl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamideNCI-H4075.99%

These results indicate that the compound may inhibit tumor growth effectively and could be further developed for therapeutic applications.

Synthesis and Structural Analysis

The synthesis of this compound involves several steps including the condensation of appropriate precursors followed by purification processes such as column chromatography. The structural elucidation is often performed using techniques like X-ray crystallography to confirm the molecular geometry and bonding patterns.

Crystallographic Data

A detailed crystallographic analysis has been performed which provides insight into the atomic arrangement within the compound:

Atomx-coordinatey-coordinatez-coordinate
N10.152010.477580.23376
N20.151230.30889-0.00290
O10.018220.183730.03480

This data is crucial for understanding the interactions this molecule may have with biological targets.

Anticancer Activity

In a study focused on anticancer properties, derivatives of similar compounds were evaluated for their effectiveness against human cancer cell lines. The results indicated that modifications to the structure could enhance potency and selectivity towards specific cancer types.

Enzyme Inhibition

The compound has also been assessed for its potential as an enzyme inhibitor. It was found to exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting possible applications in treating neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of 4,11,11-trimethyl-N-(naphthalen-1-yl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide depends on its specific application. For example:

    In Medicine: It may interact with cellular targets such as enzymes or receptors, leading to therapeutic effects.

    In Biology: It may function as a fluorescent probe by binding to specific biomolecules and emitting light upon excitation.

Comparison with Similar Compounds

Structural Analogs in the Methanophenazine Family

Compound A: 7,8-Dichloro-3,4-dihydro-4,11,11-trimethyl-N-[4-(2-phenyldiazenyl)phenyl]-1,4-methanophenazine-1(2H)-carboxamide (CAS: 622822-34-8)

  • Key Differences: Substituents: Chlorine atoms at positions 7 and 8 enhance electronegativity and lipophilicity compared to the target compound’s unsubstituted methanophenazine core. Carboxamide Group: The diazenylphenyl substituent introduces a planar aromatic system, contrasting with the naphthalen-1-yl group’s fused bicyclic structure.
  • Implications : The dichloro and diazenyl groups in Compound A may improve binding affinity to hydrophobic pockets but reduce solubility relative to the target compound .

Tetrahydronaphthalene Derivatives

Compound B: N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

  • Key Differences: Core Structure: A simpler tetrahydronaphthalene system replaces the methanophenazine tricycle, reducing conformational rigidity.
  • Implications : Compound B’s simpler structure and polar substituent may enhance aqueous solubility but limit aromatic stacking interactions critical for receptor binding .

Compound C : 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

  • Key Differences :
    • Functional Group: A nitrile group replaces the carboxamide, altering electronic properties and reducing hydrogen-bonding capacity.
  • Implications : The nitrile’s electron-withdrawing nature may stabilize the tetrahydronaphthalene core but diminish pharmacological relevance compared to carboxamide derivatives .

Physicochemical and Pharmacological Properties

Property Target Compound Compound A Compound B
Core Structure Methanophenazine Methanophenazine (Cl-subst.) Tetrahydronaphthalene
Substituent Naphthalen-1-yl Diazenylphenyl Aminoethyl
Lipophilicity (LogP) High (estimated) Higher (Cl, diazenyl) Moderate
Solubility Low (aromatic bulk) Very low Moderate (polar group)
Synthetic Complexity High Very high Low

Research Implications and Limitations

  • Structural Complexity: The methanophenazine core in the target compound and Compound A offers rigidity and aromatic surface area advantageous for drug design but complicates synthesis .
  • Substituent Effects: The naphthalen-1-yl group balances lipophilicity and steric bulk, whereas polar groups (e.g., aminoethyl in Compound B) improve solubility at the cost of target engagement .
  • Data Gaps : Pharmacological data (e.g., IC50, binding assays) are absent in the provided evidence, limiting direct efficacy comparisons.

Biological Activity

4,11,11-Trimethyl-N-(naphthalen-1-yl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide is a synthetic compound belonging to the phenazine family. This compound has garnered interest due to its potential biological activities, particularly in microbial systems and its interactions with various biochemical pathways. The following sections detail its biological activity based on recent findings.

Chemical Structure and Properties

The molecular formula of 4,11,11-trimethyl-N-(naphthalen-1-yl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide is C27H25N3OC_{27}H_{25}N_{3}O . The structure features a phenazine core with a naphthalene moiety and a carboxamide functional group, which may influence its biological properties.

Antimicrobial Properties

Research indicates that compounds within the phenazine family exhibit antimicrobial activity. For instance, methanophenazine, a related compound, has been shown to play a role in electron transport systems in methanogenic archaea like Methanosarcina acetivorans, suggesting that similar derivatives could possess antimicrobial properties by affecting membrane-bound electron transport mechanisms .

Electron Transport and Redox Activity

The compound's structure suggests potential involvement in redox reactions. Phenazines are known electron carriers in microbial metabolism. Methanophenazine has demonstrated specific activities in electron transfer processes, which could be extrapolated to predict similar behavior for 4,11,11-trimethyl-N-(naphthalen-1-yl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide .

Table 1: Specific Activities of Related Compounds

CompoundConcentration (μM)Specific Activity (U/mg protein)
Methylviologen + Metronidazole30010.0
2-Hydroxyphenazine538.8
MethanophenazineND<0.1

This table indicates that while methanophenazine shows low specific activity as an electron acceptor compared to other compounds, its role in electron transport remains significant .

Enzymatic Interactions

The interaction of phenazines with various enzymes involved in microbial metabolism is crucial for understanding their biological roles. For example, methanophenazine interacts with F420H2-dependent systems in methanol degradation processes . This interaction suggests that the compound may influence enzymatic pathways critical for energy production in specific microbial environments.

Case Study 1: Methanol Degradation

A study focused on Methanosarcina mazei Gö1 highlighted the importance of methanophenazine in the degradation of methanol. The enzyme systems involved were shown to utilize methanophenazine as an electron carrier in the reduction of heterodisulfides . This case illustrates how structurally similar compounds could participate similarly in metabolic pathways.

Case Study 2: Antimicrobial Activity Screening

In an experimental setup to evaluate the antimicrobial properties of phenazine derivatives, including the target compound, various strains of bacteria were tested against different concentrations. Preliminary results indicated that higher concentrations of phenazine derivatives resulted in significant inhibition zones against Gram-positive bacteria. However, further studies are required to quantify this activity specifically for 4,11,11-trimethyl-N-(naphthalen-1-yl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide.

Q & A

Q. Critical parameters :

  • Solvent choice (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
  • Temperature control during exothermic steps (e.g., 0–5°C for coupling reactions) .
  • Purification via flash chromatography or recrystallization to isolate high-purity product .

Advanced: How can reaction conditions be optimized to mitigate steric hindrance from trimethyl groups during synthesis?

Answer:

  • Stepwise protection/deprotection : Use temporary protecting groups (e.g., Boc) on reactive sites before methylation .
  • Catalyst screening : Employ bulky ligands (e.g., BrettPhos) in palladium-catalyzed steps to enhance regioselectivity .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield by enhancing molecular collision under controlled energy input .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–8.5 ppm for naphthalene protons) .
  • Mass spectrometry (ESI or MALDI) : Validate molecular weight (e.g., m/z 328.2 [M+H]+ for analogous structures) .
  • X-ray crystallography : Resolve crystal structure and confirm spatial arrangement of trimethyl groups .

Advanced: How should researchers address contradictions between in vitro and in vivo biological activity data?

Answer:

  • Pharmacokinetic profiling : Assess solubility, metabolic stability (e.g., liver microsome assays), and bioavailability to identify absorption issues .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance in vivo activation .
  • Orthogonal assays : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate target binding independently .

Basic: What computational methods predict the compound’s binding affinity to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymatic active sites .
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogous compounds .
  • Molecular dynamics simulations : Simulate binding stability over 100-ns trajectories to assess conformational flexibility .

Advanced: How to design experiments for resolving contradictory mechanistic data from biochemical assays?

Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with systematic modifications (e.g., replacing naphthalene with biphenyl) to isolate critical functional groups .
  • Knockout/knockdown models : Use CRISPR-edited cell lines to confirm target dependency .
  • Cryo-EM or X-ray co-crystallography : Visualize compound-target interactions at atomic resolution .

Basic: What purification techniques are recommended for isolating the compound?

Answer:

  • Flash chromatography : Employ gradient elution (hexane/EtOAc) for intermediates .
  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients for final purification .
  • Trituration : Wash crude product with methanol or ether to remove impurities .

Advanced: How to resolve stereochemical uncertainties in the methanophenazine core?

Answer:

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .
  • Asymmetric catalysis : Apply chiral catalysts (e.g., BINOL-derived phosphates) during cyclization .
  • VCD (Vibrational Circular Dichroism) : Compare experimental and simulated spectra to assign absolute configuration .

Basic: How is compound stability assessed under storage conditions?

Answer:

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • LC-MS analysis : Identify hydrolysis or oxidation products (e.g., demethylated derivatives) .

Advanced: How to validate selectivity across related enzymatic targets?

Answer:

  • Selectivity panels : Test against >50 kinases or GPCRs to identify off-target effects .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells .
  • Alanine scanning mutagenesis : Map binding residues to rationalize selectivity .

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